"Methyl 3-(4-acetylphenyl)propanoate" chemical properties and IUPAC name
"Methyl 3-(4-acetylphenyl)propanoate" chemical properties and IUPAC name
This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of Methyl 3-(4-acetylphenyl)propanoate, a valuable intermediate in the fields of pharmaceutical and materials science research. The information presented herein is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Chemical Identity
Methyl 3-(4-acetylphenyl)propanoate is a substituted aromatic ester with a molecular structure that combines a phenyl ring, a methyl ester, and a ketone functional group. This unique combination of functionalities makes it a versatile building block for the synthesis of more complex molecules.
IUPAC Name: Methyl 3-(4-acetylphenyl)propanoate[1]
Chemical Structure:
Figure 2: Fischer esterification of 3-(4-acetylphenyl)propanoic acid.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-acetylphenyl)propanoic acid (1.0 eq) in an excess of methanol (10-20 eq).
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a few drops of thionyl chloride (SOCl₂) to the solution.
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
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Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Spectral Analysis and Characterization
The structural elucidation of Methyl 3-(4-acetylphenyl)propanoate is confirmed through a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H NMR spectrum of Methyl 3-(4-acetylphenyl)propanoate in CDCl₃ would exhibit the following characteristic signals:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 | Doublet | 2H | Aromatic protons ortho to the acetyl group |
| ~ 7.3 | Doublet | 2H | Aromatic protons meta to the acetyl group |
| ~ 3.7 | Singlet | 3H | Methyl ester protons (-OCH₃) |
| ~ 3.0 | Triplet | 2H | Methylene protons adjacent to the phenyl ring (-CH₂-Ar) |
| ~ 2.7 | Triplet | 2H | Methylene protons adjacent to the carbonyl group (-CH₂-CO) |
| ~ 2.6 | Singlet | 3H | Acetyl methyl protons (-COCH₃) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR spectrum of Methyl 3-(4-acetylphenyl)propanoate in CDCl₃ would show the following signals:
| Chemical Shift (ppm) | Assignment |
| ~ 198 | Acetyl carbonyl carbon (C=O) |
| ~ 173 | Ester carbonyl carbon (C=O) |
| ~ 146 | Aromatic carbon attached to the propanoate chain |
| ~ 136 | Aromatic carbon attached to the acetyl group |
| ~ 129 | Aromatic carbons ortho to the acetyl group |
| ~ 128 | Aromatic carbons meta to the acetyl group |
| ~ 52 | Methyl ester carbon (-OCH₃) |
| ~ 35 | Methylene carbon adjacent to the carbonyl group (-CH₂-CO) |
| ~ 30 | Methylene carbon adjacent to the phenyl ring (-CH₂-Ar) |
| ~ 27 | Acetyl methyl carbon (-COCH₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum of Methyl 3-(4-acetylphenyl)propanoate would display characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3050 | C-H stretch | Aromatic |
| ~ 2950 | C-H stretch | Aliphatic |
| ~ 1735 | C=O stretch | Ester |
| ~ 1685 | C=O stretch | Ketone |
| ~ 1605 | C=C stretch | Aromatic |
| ~ 1250 | C-O stretch | Ester |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, Methyl 3-(4-acetylphenyl)propanoate would be expected to show a molecular ion peak [M]⁺ at m/z = 206. Key fragmentation patterns would include:
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Loss of a methoxy group (-OCH₃): [M - 31]⁺ at m/z = 175
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Loss of a methoxycarbonyl group (-COOCH₃): [M - 59]⁺ at m/z = 147
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Formation of the acetylphenyl cation: [CH₃COC₆H₄]⁺ at m/z = 119
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Formation of the acylium ion: [CH₃CO]⁺ at m/z = 43 (base peak)
Reactivity and Applications
Methyl 3-(4-acetylphenyl)propanoate serves as a valuable intermediate in organic synthesis due to the presence of two distinct carbonyl groups and an aromatic ring that can undergo further functionalization.
Chemical Reactivity
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Ketone Group: The acetyl group can undergo a variety of reactions typical of ketones, such as reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and reactions with nucleophiles at the carbonyl carbon.
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Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be reduced to a primary alcohol.
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Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the acetyl group being a meta-director and the propanoate chain being a weak ortho, para-director.
Applications in Research and Development
The structure of Methyl 3-(4-acetylphenyl)propanoate makes it an attractive starting material for the synthesis of:
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Pharmaceuticals: It can serve as a scaffold for the development of novel therapeutic agents. The presence of multiple functional groups allows for diverse chemical modifications to explore structure-activity relationships.[2][3]
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Polymers and Materials Science: The aromatic and ester functionalities can be incorporated into polymer backbones to create materials with specific thermal and mechanical properties.[4]
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Agrochemicals: The core structure can be modified to develop new pesticides and herbicides.
Conclusion
Methyl 3-(4-acetylphenyl)propanoate is a readily accessible and highly versatile chemical intermediate. Its well-defined structure and multiple reactive sites provide a solid foundation for the synthesis of a wide range of more complex molecules with potential applications in drug discovery, materials science, and agrochemicals. The synthetic and analytical protocols outlined in this guide offer a comprehensive resource for researchers and scientists working with this valuable compound.
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